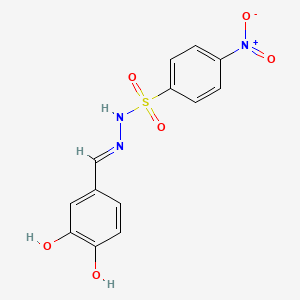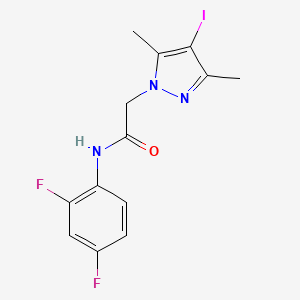![molecular formula C19H26N2O2 B6075938 N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide, also known as Bicuculline, is a potent convulsant and competitive antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of benzamides. Bicuculline is commonly used in scientific research to study the mechanisms of action of GABAA receptors and to investigate the role of GABAergic neurotransmission in various physiological and pathological processes.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide binds to the GABAA receptor and blocks the action of GABA, leading to an increase in neuronal excitability. This increase in excitability can lead to seizures and convulsions.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It increases neuronal excitability by blocking the action of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This increase in excitability can lead to seizures and convulsions. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide also increases the release of several neurotransmitters such as glutamate, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It is a potent convulsant and competitive antagonist of the GABAA receptor, making it a valuable tool for studying the mechanisms of action of GABAA receptors. However, its use is limited by its potential toxicity and convulsant effects. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Direcciones Futuras
There are several future directions for the use of bicuculline in scientific research. One possible direction is the investigation of the role of GABAergic neurotransmission in the regulation of mood and anxiety. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Another future direction is the investigation of the effects of bicuculline on synaptic plasticity and learning and memory. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Additionally, bicuculline can be used to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.
Métodos De Síntesis
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be synthesized using several methods such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of bicuculline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with dihydroxyphenylacetaldehyde in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes. It is used to study the mechanisms of action of GABAA receptors and to investigate the effects of GABAergic drugs on the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is also used to study the effects of GABAergic drugs on seizure activity and to investigate the role of GABAergic neurotransmission in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-18-12-14-4-5-16(18)10-14)17-3-1-2-15(11-17)13-21-6-8-23-9-7-21/h1-3,11,14,16,18H,4-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBILIEDRTGYIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-3-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)

![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)